2-(5-fluoropyridin-3-yl)prop-2-en-1-ol
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Overview
Description
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol is a fluorinated organic compound that features a pyridine ring substituted with a fluorine atom and a propen-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyridine with propargyl alcohol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol may involve large-scale fluorination processes and the use of specialized equipment to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield 2-(5-fluoropyridin-3-yl)prop-2-enal, while reduction could produce 2-(5-fluoropyridin-3-yl)propan-1-ol .
Scientific Research Applications
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with fluorinated moieties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-fluoropyridin-3-yl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
- 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
- 5-Fluoropyridin-3-ol
Uniqueness
2-(5-fluoropyridin-3-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a fluorine atom and a propen-1-ol group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2758006-10-7 |
---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.2 |
Purity |
94 |
Origin of Product |
United States |
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